molecular formula C7H16ClNO3S B13565763 (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride

Cat. No.: B13565763
M. Wt: 229.73 g/mol
InChI Key: SAWGDMQZZAZISV-FJXQXJEOSA-N
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Description

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is a chemical compound with a morpholine ring substituted at the 3-position with a 2-methanesulfonylethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride typically involves the reaction of morpholine with a suitable sulfonylating agent. One common method is the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride has several applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride involves its interaction with specific molecular targets. The methanesulfonylethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(2-methylsulfonylethyl)morpholine: Similar structure but lacks the hydrochloride salt form.

    (3S)-3-(2-ethylsulfonylethyl)morpholine: Similar structure with an ethyl group instead of a methyl group.

    (3S)-3-(2-methanesulfonylethyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of a morpholine ring.

Uniqueness

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C7H16ClNO3S

Molecular Weight

229.73 g/mol

IUPAC Name

(3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride

InChI

InChI=1S/C7H15NO3S.ClH/c1-12(9,10)5-2-7-6-11-4-3-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

SAWGDMQZZAZISV-FJXQXJEOSA-N

Isomeric SMILES

CS(=O)(=O)CC[C@H]1COCCN1.Cl

Canonical SMILES

CS(=O)(=O)CCC1COCCN1.Cl

Origin of Product

United States

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